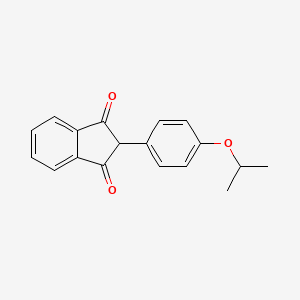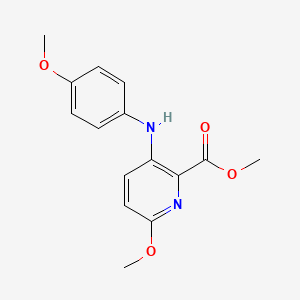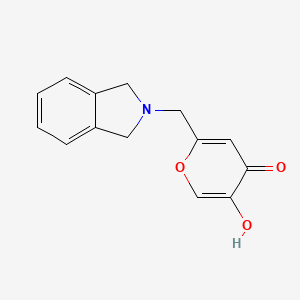
5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with isoindoline derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isoindoline moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one: Unique due to its specific combination of functional groups.
Isoindoline derivatives: Share the isoindoline moiety but differ in other structural aspects.
Pyranone derivatives: Contain the pyranone ring but lack the isoindoline component.
Uniqueness
This compound stands out due to its dual functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-(1,3-dihydroisoindol-2-ylmethyl)-5-hydroxypyran-4-one |
InChI |
InChI=1S/C14H13NO3/c16-13-5-12(18-9-14(13)17)8-15-6-10-3-1-2-4-11(10)7-15/h1-5,9,17H,6-8H2 |
Clave InChI |
RZYWTDLWXFNYNS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CN1CC3=CC(=O)C(=CO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


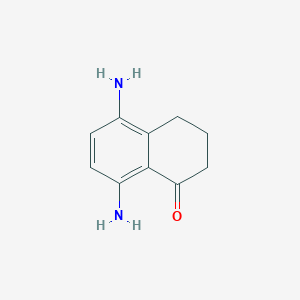
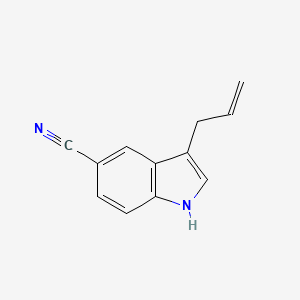
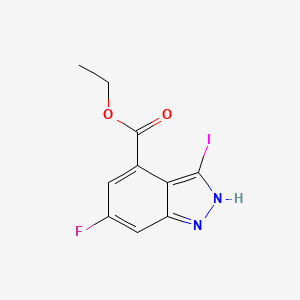
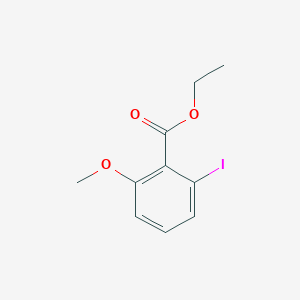
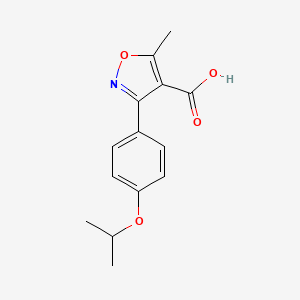
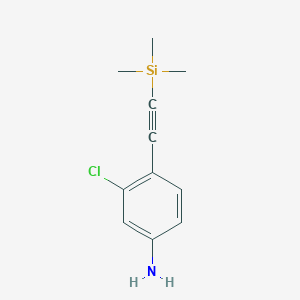
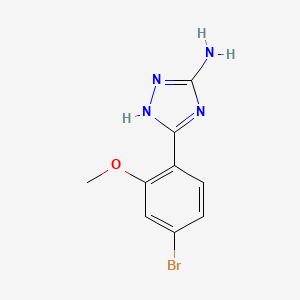
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
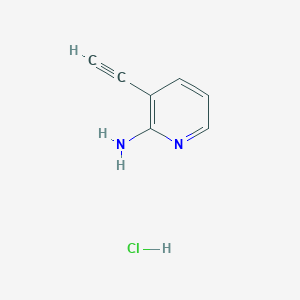
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)
